molecular formula C15H21N3O2 B2839592 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-ethylurea CAS No. 894028-68-3

1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-ethylurea

Número de catálogo: B2839592
Número CAS: 894028-68-3
Peso molecular: 275.352
Clave InChI: CDENJRNKFSYYAJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-ethylurea is a synthetic organic compound featuring a pyrrolidinone core substituted with a 3,4-dimethylphenyl group and an ethylurea moiety. The ethylurea group introduces hydrogen-bond donor/acceptor capabilities, which are critical for interactions with biological targets such as enzymes or receptors.

Propiedades

IUPAC Name

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-4-16-15(20)17-12-8-14(19)18(9-12)13-6-5-10(2)11(3)7-13/h5-7,12H,4,8-9H2,1-3H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDENJRNKFSYYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-ethylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dimethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the dimethylphenyl group is introduced to the pyrrolidinone ring.

    Introduction of the Ethylurea Moiety: This can be done through a nucleophilic substitution reaction, where an ethylurea derivative reacts with the intermediate compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Análisis De Reacciones Químicas

1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-ethylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the urea moiety, where nucleophiles such as amines or thiols can replace the ethyl group.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to facilitate the desired transformations.

Aplicaciones Científicas De Investigación

1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-ethylurea has been explored for various scientific research applications:

    Medicinal Chemistry: This compound has potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: Researchers have investigated its interactions with biological macromolecules, aiming to understand its potential as a bioactive compound.

Mecanismo De Acción

The mechanism of action of 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-ethylurea involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are crucial to elucidate its exact mechanism.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocycle and Aromatic Substitution

Compound A : {1-(3,4-Dimethylphenyl)-4-methyl-3-oxo-pyrazolidin-4-yl}methyl 2-sulphobenzoate (Patent Compound III)

  • Core Structure: Pyrazolidinone (a five-membered ring with two adjacent nitrogen atoms and one ketone group).
  • Substituents: 3,4-Dimethylphenyl group (shared with the target compound). Methyl group at position 4 of the pyrazolidinone ring. 2-Sulphobenzoate ester (ionizable sulfonate group enhancing water solubility).
  • Key Differences: The pyrazolidinone core differs from the pyrrolidinone in the target compound, altering ring strain and hydrogen-bonding topology. The sulphobenzoate ester introduces polarity and acidity (pKa ~1–2 for sulfonic acid), contrasting with the neutral ethylurea group in the target compound.

Compound B : 5-(4-Phenyldiazenylphenyl)ethynyl-2'-deoxyuridine Derivatives

  • Core Structure : Deoxyuridine (a nucleoside analog).
  • 4,4'-Dimethoxytrityl (DMTr) protecting group.
  • Key Differences: The nucleoside backbone targets DNA/RNA synthesis pathways, unlike the target compound’s urea-pyrrolidinone scaffold. The DMTr group is a transient protecting group absent in the target compound.

Functional Group Analysis

Property Target Compound Compound A Compound B
Core Heterocycle Pyrrolidinone (5-membered lactam) Pyrazolidinone (5-membered diamine lactam) Deoxyuridine (sugar-nucleobase)
Aromatic Substituent 3,4-Dimethylphenyl 3,4-Dimethylphenyl 4-Phenyldiazenylphenyl
Polar Functional Group Ethylurea (H-bond donor/acceptor) Sulphobenzoate (anionic sulfonate) Ethynyl (nonpolar, π-conjugated)
Solubility Moderate (urea enhances polarity) High (due to sulfonate) Low (hydrophobic ethynyl/DMTr)
Potential Applications Enzyme inhibition, receptor modulation Anti-inflammatory, ion channel modulation Antiviral, fluorescent probes

Pharmacological Implications

  • Target Compound vs. Compound A: The ethylurea group may favor target engagement in hydrophobic pockets (e.g., ATP-binding sites in kinases), whereas Compound A’s sulphobenzoate could limit blood-brain barrier penetration but improve renal excretion. The pyrrolidinone core’s smaller ring size compared to pyrazolidinone may reduce steric hindrance, enhancing binding to compact active sites.
  • Target Compound vs. Compound B: The nucleoside analog (Compound B) is tailored for nucleic acid incorporation, while the target compound’s urea-pyrrolidinone scaffold is more versatile for non-nucleic acid targets (e.g., proteases, GPCRs).

Actividad Biológica

1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-ethylurea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidinone ring and a urea moiety, which contribute to its interactions with various biological targets, including enzymes and receptors involved in critical cellular pathways.

Chemical Structure and Properties

The molecular formula of 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-ethylurea is C14H20N2OC_{14}H_{20}N_2O, with a molecular weight of approximately 232.33 g/mol. Its structure includes:

  • Pyrrolidinone ring : Contributes to the compound's cyclic nature and potential interactions.
  • Urea moiety : Imparts hydrophilicity and may enhance binding interactions with biological targets.
  • 3,4-Dimethylphenyl group : Provides lipophilicity, facilitating membrane permeability.

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways that affect cell proliferation, apoptosis, and differentiation. It is hypothesized that the compound interacts with specific enzymes or receptors, potentially acting as an inhibitor or modulator. These interactions could lead to various therapeutic effects, particularly in oncology and inflammatory conditions.

Biological Activities

Research indicates that 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-ethylurea exhibits several biological activities:

Anticancer Activity

A study evaluating derivatives similar to this compound showed promising results against various cancer cell lines. For example, compounds with structural similarities demonstrated IC50 values ranging from 11.20 to 59.61 µg/mL against A549 lung cancer cells . This suggests that 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-ethylurea may possess comparable anticancer properties.

Anti-inflammatory Properties

Preliminary investigations into related compounds have indicated potential anti-inflammatory effects. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. The unique structural features of 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-ethylurea may similarly confer anti-inflammatory benefits.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis and Characterization : The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. The characterization methods include NMR and mass spectrometry to confirm the molecular structure.
  • Biological Evaluation : In vitro studies have been conducted to assess cytotoxicity against various cancer cell lines. For instance, a derivative showed significant activity against A549 cells with an IC50 value of approximately 15.73 µg/mL .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-ethylurea stands out among similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureaLacks ethyl groupModerate anticancer activity
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzamideContains methoxy groupEnhanced anti-inflammatory effects
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(methyl)ureaDifferent substituentsVarying pharmacokinetics

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-ethylurea, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves three stages: (1) Cyclization of a pyrrolidinone precursor using acid/base catalysts (e.g., HCl or KOtBu), (2) functionalization with 3,4-dimethylphenyl via nucleophilic substitution or Suzuki coupling, and (3) urea bond formation using ethyl isocyanate under anhydrous conditions . Key factors include solvent polarity (e.g., DMF for solubility), temperature control (60–80°C for cyclization), and stoichiometric ratios (1:1.2 for urea coupling). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-ethylurea?

  • Methodological Answer :

  • NMR : 1H/13C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethylphenyl; urea NH signals at δ 5.5–6.0 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water) with ESI-MS validates molecular weight (calc. 331.4 g/mol) and purity (>95%) .
  • FT-IR : Urea carbonyl stretching at ~1650–1700 cm⁻¹ and pyrrolidinone C=O at ~1720 cm⁻¹ .

Q. What preliminary biological screening approaches are recommended to assess the compound's bioactivity?

  • Methodological Answer :

  • In vitro assays : Use kinase inhibition panels (e.g., EGFR, MAPK) at 10 µM concentrations to identify targets. Cell viability assays (MTT) in cancer lines (e.g., HeLa, MCF-7) assess antiproliferative effects .
  • Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for suspected receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to address low intermediate yields in the preparation of 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-ethylurea?

  • Methodological Answer :

  • Design of Experiments (DOE) : Vary reaction time, temperature, and catalyst loading (e.g., Pd for cross-coupling) to identify optimal conditions. For example, increasing Suzuki coupling temperature to 90°C improved yields by 15% in analogous urea derivatives .
  • By-product management : Use scavengers (e.g., polymer-bound triphenylphosphine) to remove unreacted isocyanates .

Q. What methodologies resolve contradictions between computational predictions and experimental binding affinities in target interaction studies?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess protein-ligand stability missed in docking (e.g., AutoDock Vina vs. GROMACS).
  • Alchemical free-energy calculations : Use FEP or MM-PBSA to quantify binding energy discrepancies .
  • Experimental validation : Repeat SPR assays under varied buffer conditions (pH 7.4 vs. 6.8) to account for protonation state effects .

Q. What strategies enable systematic exploration of structure-activity relationships (SAR) for pyrrolidinone-urea derivatives?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace ethylurea with methyl or propyl groups) and compare bioactivity .
  • 3D-QSAR : CoMFA or CoMSIA models using IC50 data from kinase assays to predict activity cliffs .
  • Crystallography : Solve X-ray structures of compound-enzyme complexes (e.g., PDB deposition) to identify critical hydrogen bonds .

Q. Which mechanistic studies are critical for elucidating the compound's mode of action in enzyme inhibition assays?

  • Methodological Answer :

  • Kinetic assays : Measure Km and Vmax shifts under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to infer interaction forces .
  • Mutagenesis : Engineer enzyme active-site residues (e.g., EGFR T790M) to test resistance profiles .

Notes

  • Methodological rigor : Answers emphasize reproducible protocols, advanced analytics, and validation strategies.
  • Theoretical grounding : Linked to enzymology, organic chemistry, and computational biology principles .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.